molecular formula C12H14O2 B1607058 2-Phenylcyclopentane-1-carboxylic acid CAS No. 7015-25-0

2-Phenylcyclopentane-1-carboxylic acid

Cat. No.: B1607058
CAS No.: 7015-25-0
M. Wt: 190.24 g/mol
InChI Key: CINPEFPDYGSEDP-UHFFFAOYSA-N
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Description

2-Phenylcyclopentane-1-carboxylic acid is an organic compound with the molecular formula C12H14O2 It is characterized by a cyclopentane ring substituted with a phenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylcyclopentane-1-carboxylic acid can be achieved through several methods. One common approach involves the reaction of phenylmagnesium bromide with cyclopentanone, followed by oxidation of the resulting alcohol to the carboxylic acid. Another method involves the hydrolysis of 2-phenylcyclopentanecarbonitrile under acidic or basic conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Phenylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of phenylcyclopentanone or other oxidized derivatives.

    Reduction: Formation of phenylcyclopentanol or phenylcyclopentanal.

    Substitution: Formation of brominated or nitrated derivatives of the phenyl group.

Scientific Research Applications

2-Phenylcyclopentane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Phenylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The phenyl group can participate in hydrophobic interactions and π-π stacking with aromatic residues in proteins and other biomolecules.

Comparison with Similar Compounds

    1-Phenylcyclopentane-1-carboxylic acid: Similar structure but differs in the position of the phenyl group.

    Cyclopentanecarboxylic acid: Lacks the phenyl group, resulting in different chemical properties.

    Phenylacetic acid: Contains a phenyl group attached to an acetic acid moiety instead of a cyclopentane ring.

Uniqueness: 2-Phenylcyclopentane-1-carboxylic acid is unique due to its combination of a cyclopentane ring and a phenyl group, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-phenylcyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c13-12(14)11-8-4-7-10(11)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CINPEFPDYGSEDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20322716
Record name 2-phenylcyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20322716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7015-25-0
Record name 7015-25-0
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Record name 2-phenylcyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20322716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenylcyclopentane-1-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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